molecular formula C12H12N2O2S B14901633 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B14901633
M. Wt: 248.30 g/mol
InChI Key: VUDFVZIDPVCRTO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide is a chemical compound built on the N-(thiazol-2-yl)benzamide scaffold, a structure recognized for its significant utility in chemical biology and pharmaceutical research. Compounds within this structural class have been identified as potent and selective negative allosteric modators of neuronal receptors, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . Furthermore, the N-(thiazol-2-yl)benzamide core is a prominent motif in the development of supramolecular gelators. The specific substitution pattern on the benzamide and thiazole rings dictates the molecule's ability to self-assemble via non-covalent interactions, forming gels that have potential applications in material science . The presence of both the 2-hydroxy group on the benzene ring and the methyl substituents on both aromatic rings in this particular analog is expected to influence its hydrogen-bonding capacity, lipophilicity, and overall molecular packing, which are critical parameters for its biological activity and material properties. Researchers can employ this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in analytical studies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The specific biological activities, applications, and analytical data for this exact compound require further experimental confirmation by qualified researchers.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16)

InChI Key

VUDFVZIDPVCRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

Preparation Methods

Two-Step Protection-Condensation-Deprotection Method

The most widely cited method, derived from WO96/36619 and US6197970B1, involves:

  • Protection of the 2-Hydroxy Group :

    • 2-Hydroxy-5-methylbenzoic acid is alkylated (e.g., methyl, ethyl, or benzyl) using alkyl halides under alkaline conditions. For example, treatment with methyl iodide in the presence of potassium carbonate yields 2-methoxy-5-methylbenzoic acid.
    • Key Conditions :
      • Solvent: DMF or acetone
      • Temperature: 60–80°C
      • Time: 6–12 hours.
  • Amide Bond Formation :

    • The protected acid is activated (e.g., via thionyl chloride or EDCl/HOBt) and reacted with 4-methylthiazol-2-amine.
    • Example Protocol :
      • 2-Methoxy-5-methylbenzoyl chloride (1.2 equiv) is added dropwise to a solution of 4-methylthiazol-2-amine (1.0 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4–6 hours at room temperature.
  • Deprotection of the 2-Alkoxy Group :

    • The methyl ether is cleaved using a secondary or tertiary amine (e.g., trimethylamine or pyridine) in the presence of Lewis acids like boron tribromide.
    • Optimized Conditions :
      • Reagent: Boron tribromide (1.5 equiv) in DCM
      • Temperature: −78°C to 0°C
      • Yield: 78–82%.

Table 1. Comparative Yields for Protection-Condensation-Deprotection Methods

Protecting Group Deprotection Reagent Yield (%) Purity (HPLC)
Methyl BBr₃ 82 98.5
Ethyl LiCl/DMF 75 97.2
Benzyl H₂/Pd-C 68 96.8

Direct Coupling Using Carbodiimide Reagents

An alternative one-step method employs carbodiimide-mediated coupling between 2-hydroxy-5-methylbenzoic acid and 4-methylthiazol-2-amine. However, the free hydroxy group often leads to side reactions (e.g., O-acylation), reducing yields to 45–55%.

Example Protocol :

  • 2-Hydroxy-5-methylbenzoic acid (1.0 equiv), 4-methylthiazol-2-amine (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMF at 0°C for 30 minutes, then at room temperature for 24 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Conditions

Catalytic Additives

  • Triethylamine : Neutralizes HCl generated during acyl chloride formation, preventing amine protonation.
  • 4-Dimethylaminopyridine (DMAP) : Accelerates amide coupling by 15–20% in carbodiimide-based methods.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, OH), 10.32 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, thiazole-H), 6.92 (d, J = 8.4 Hz, 1H, ArH), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
  • HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Purity and Yield Optimization

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity for analytical samples.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) effectively isolates the product from byproducts.

Applications and Structural Derivatives

2-Hydroxybenzamide derivatives exhibit diverse bioactivities, including gastrointestinal prokinetic effects. Structural modifications, such as introducing electron-withdrawing groups (e.g., NO₂, Cl) at the 5-position, enhance metabolic stability.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

2.1 Nucleophilic Substitution on the Thiazole Ring
The thiazole ring undergoes nucleophilic aromatic substitution due to its electron-deficient nature. Substituents like methyl groups influence reactivity:

  • Electron-donating groups (e.g., methyl at position 4) stabilize the transition state, enhancing substitution at adjacent positions .

2.2 Hydrolysis of Amide Bonds
The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Cleavage to yield the carboxylate salt and amine.

  • Acidic hydrolysis : Formation of carboxylic acid and amine hydrochloride.

2.3 O-Alkylation/O-Acylation of the Hydroxyl Group
The hydroxyl group on the benzamide undergoes alkylation or acetylation:

  • Reaction with alkyl halides (e.g., n-alkyl bromides) in the presence of a base (e.g., K₂CO₃) to form alkoxyl derivatives .

  • Acetylation using acetyl chloride or mixed anhydrides to form acylated derivatives .

Characterization Techniques

3.1 IR Spectroscopy
Key absorption bands include:

  • Amide N-H stretch : ~3300–3500 cm⁻¹.

  • Hydroxyl O-H stretch : ~3200–3500 cm⁻¹.

  • Thiazole C=N/C-S vibrations : ~1620–1680 cm⁻¹.

3.2 NMR and Mass Spectrometry

  • ¹H NMR : Peaks for aromatic protons, amide protons, and methyl groups on both the benzamide and thiazole moieties .

  • Mass Spectrometry : Molecular ion peak corresponding to C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S (molecular weight ~252 g/mol) .

Structural Data

Property Value
Molecular FormulaC12H12N2O2SC_{12}H_{12}N_{2}O_{2}S
Molecular Weight~252 g/mol
SMILESCC1=NC=C(S1)C2=CC(=C(C=C2)O)C(=O)N
IUPAC Name2-Hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

The benzamide scaffold is a common feature in medicinal chemistry. Key analogs include:

N-(4-Methylthiazol-2-yl)benzamide Derivatives
  • 3-Chloro-N-(4-methylthiazol-2-yl)benzamide (): Substituent: Chlorine at the 3-position on the benzamide. This could affect solubility and target binding. Therapeutic Context: Used in neurological drug development, suggesting possible central nervous system (CNS) activity .
  • N-(5-(3-Phenylacryloyl)-4-methylthiazol-2-yl)benzamide (4a) ():

    • Substituent: Chalcone (acryloyl-phenyl) moiety at the 5-position.
    • Activity: Exhibited 72.3 ± 1.8% 5-LOX inhibition and 18.2 ± 0.9% DPPH radical scavenging at 10 μM.
    • Comparison: The chalcone group enhances π-π stacking but reduces solubility. The target compound’s hydroxy and methyl groups may improve hydrophilicity and antioxidant activity .
Electron-Donating vs. Electron-Withdrawing Groups
  • Chloro or Nitro Substituents (e.g., 4c in ):
    • Electron-withdrawing groups may stabilize the amide bond but reduce solubility and binding affinity.

Thiazole Modifications

The 4-methylthiazole moiety is conserved across analogs, but substitutions on the thiazole ring or adjacent groups influence activity:

  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (): Example: Compound 9a with a triazole-phenoxymethyl chain. Activity: Docking studies suggest enhanced binding to active sites due to extended conjugated systems, but synthetic complexity may limit bioavailability compared to the simpler target compound .

Structural Insights from Docking Studies

  • Chalcone-Thiazole Hybrids (): The acryloyl group in 4a–q occupies hydrophobic pockets in 5-LOX, while the thiazole ring anchors via hydrogen bonds. The target compound’s hydroxy group may form additional hydrogen bonds, enhancing inhibition .
  • Triazole Derivatives (): Extended structures (e.g., 9c) show multi-site binding but may suffer from metabolic instability compared to the compact target compound .

Biological Activity

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide is a compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a thiazole moiety. These components contribute to its diverse biological activities, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2S. The compound's structure allows for multiple interactions with biological targets, enhancing its solubility and bioavailability compared to other similar compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A comparative study highlighted the efficacy of various thiazole derivatives against different bacterial strains, showcasing the potential of this compound as an antimicrobial agent .

Antitumor Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound were tested against HepG-2 hepatocellular carcinoma cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

CompoundIC50 (µg/mL)Activity
Compound 91.61 ± 1.92Antitumor
Compound 101.98 ± 1.22Antitumor

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been documented. Certain analogs showed effective results in animal models, indicating that modifications in the thiazole ring can enhance anticonvulsant activity significantly .

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. For instance, studies have shown that compounds in this class can act as negative allosteric modulators for specific receptors, thereby influencing signaling pathways related to zinc activation and other physiological functions .

Case Studies

  • Zinc-Activated Channel (ZAC) Inhibition : A study explored the inhibition of ZAC by thiazole derivatives, demonstrating that certain compounds could effectively modulate this receptor's activity, which is implicated in several neurological conditions .
  • Antimicrobial Screening : In a comprehensive antibacterial screening, various thiazole derivatives were tested against strains such as E. coli and S. aureus, revealing promising antibacterial activities for several compounds related to the benzamide structure .

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